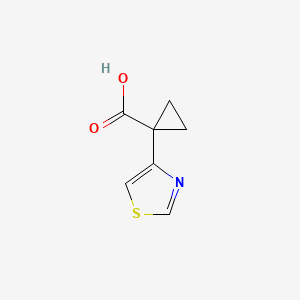

1-Thiazol-4-ylcyclopropanecarboxylic acid

Description

Significance of Cyclopropane (B1198618) Scaffolds in Advanced Molecular Design

The cyclopropane ring, a three-membered carbocycle, is far more than a simple cycloalkane. Its inherent ring strain and unique bonding, characterized by "bent" bonds with significant p-character, impart a pseudo-unsaturated nature to the molecule. In the context of advanced molecular design, the incorporation of a cyclopropane scaffold offers several key advantages:

Conformational Rigidity: The rigid nature of the cyclopropane ring allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. mdpi.com

Metabolic Stability: The cyclopropane unit is generally resistant to metabolic degradation compared to more flexible aliphatic chains, which can improve the pharmacokinetic profile of a drug candidate. mdpi.com

Three-Dimensionality: In an era where molecular planarity is often associated with poor solubility and promiscuous binding, the inherent three-dimensionality of the cyclopropane ring is a desirable feature for creating drug-like molecules. chemrj.org

Bioisosteric Replacement: The cyclopropyl (B3062369) group can serve as a bioisostere for other functional groups, such as vinyl groups or gem-dimethyl groups, allowing for the fine-tuning of a molecule's properties.

The utility of the cyclopropane motif is evidenced by its presence in a number of approved drugs, highlighting its importance in modern medicinal chemistry. nih.gov

Role of Thiazole (B1198619) Moieties in Heterocyclic Chemistry and Analog Development

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. researchgate.netresearchgate.net Its aromatic nature and the presence of heteroatoms provide a platform for a wide range of chemical modifications and interactions. The significance of the thiazole moiety is underscored by its presence in numerous natural products and synthetic compounds with diverse biological activities. researchgate.netijper.org

Thiazole derivatives have been shown to exhibit a broad spectrum of pharmacological effects, including:

Anticancer researchgate.netresearchgate.net

Antifungal mdpi.com

Antibacterial ijper.org

Antiviral researchgate.net

Anti-inflammatory researchgate.net

The versatility of the thiazole ring allows it to serve as a key building block in the development of new therapeutic agents. ijper.orgmolaid.com

Rationale for Strategic Hybridization of Cyclopropane and Thiazole Architectures

The strategic combination of cyclopropane and thiazole rings into a single molecular entity is a logical step in the pursuit of novel chemical matter. The rationale for this hybridization is based on the potential for synergistic effects, where the resulting molecule possesses properties that are superior to or different from the individual components.

The introduction of a rigid cyclopropane ring onto a thiazole scaffold can:

Introduce Novelty and Three-Dimensionality: This can lead to the exploration of new chemical space and potentially new biological targets. chemrj.org

Fine-Tune Electronic Properties: The unique electronic nature of the cyclopropane ring can influence the electronic environment of the thiazole ring, potentially modulating its reactivity and biological activity.

Recent research has demonstrated the potential of such hybrid molecules, with studies on dicyclopropyl-thiazole compounds showing promising antifungal activity. mdpi.com Furthermore, computational studies on cyclopropyl-thiazole hybrids have been used to predict their chemical reactivity and drug-likeness, supporting the design of new multi-target agents. researchgate.net The synthesis of thiazole derivatives containing a cyclopropyl fragment has been explored for various therapeutic applications, indicating a growing interest in this area. chemrj.org

Research Scope and Potential Significance of 1-Thiazol-4-ylcyclopropanecarboxylic acid Investigations

The specific compound, This compound , represents a largely unexplored area of research. While general information about this molecule is scarce in publicly available scientific literature, its structure suggests significant potential for investigation.

Future research on This compound could focus on:

Development of efficient synthetic routes: Establishing a reliable method for the synthesis of this compound is the first crucial step.

Physicochemical characterization: A thorough analysis of its properties, such as solubility, stability, and pKa, would be essential for any further development.

Biological screening: Given the known activities of both cyclopropane and thiazole derivatives, this compound and its analogs should be screened against a wide range of biological targets, including those related to cancer, infectious diseases, and inflammatory conditions.

Computational modeling: In silico studies could provide valuable insights into the conformational preferences, electronic properties, and potential biological targets of this molecule.

The investigation of This compound and its derivatives could lead to the discovery of new chemical entities with valuable therapeutic or material properties, thereby expanding the chemical toolbox for researchers in various scientific disciplines.

Data Tables

Table 1: Physicochemical Properties of Parent Scaffolds

| Property | Cyclopropane | Thiazole |

| Chemical Formula | C₃H₆ | C₃H₃NS |

| Molar Mass | 42.08 g/mol | 85.13 g/mol |

| Boiling Point | -33 °C | 116-118 °C ijper.org |

| Density | 0.72 g/L (at 0 °C) | 1.198 g/cm³ ijper.org |

| Appearance | Colorless gas | Pale yellow liquid ijper.org |

Table 2: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₇NO₂S | molaid.com |

| Molar Mass | 169.2 g/mol | molaid.com |

| CAS Number | 1542332-02-4 | molaid.com |

| Other Physicochemical Data | Not publicly available |

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-6(10)7(1-2-7)5-3-11-4-8-5/h3-4H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOFNUFGDXCOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CSC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542332-02-4 | |

| Record name | 1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Thiazol 4 Ylcyclopropanecarboxylic Acid and Its Derivatives

Strategies for Constructing the Cyclopropane (B1198618) Core

The construction of the cyclopropane ring is a pivotal step in the synthesis of 1-Thiazol-4-ylcyclopropanecarboxylic acid. Various catalytic and stereoselective methods have been developed to afford this strained three-membered ring with high efficiency and control.

Catalytic Cyclopropanation Reactions for Carboxylic Acids

Traditional cyclopropanation reactions often involve the reaction of an alkene with a carbene or carbenoid species. Rhodium(II) carboxylates are particularly effective catalysts for the cyclopropanation of olefins with diazocarbonyl compounds. nih.govresearchgate.net The general mechanism involves the formation of a rhodium carbene intermediate, which then undergoes a concerted addition to the alkene. nih.gov While highly efficient for many substrates, the direct cyclopropanation of α,β-unsaturated carboxylic acids can be challenging.

Recent advancements have provided direct routes from carboxylic acids to cyclopropanes. One such method is a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. This approach utilizes an organic photocatalyst and visible light to generate a radical from an aliphatic carboxylic acid, which then adds to an electron-deficient alkene. Subsequent reductive termination and intramolecular alkylation yield the functionalized cyclopropane. researchgate.net

Another innovative approach involves a Titanium-catalyzed formal deoxygenative cyclopropanation of terminal alkenes with carboxylic acids and their derivatives. This method provides a direct route to cyclopropanols, which can be further oxidized to the corresponding carboxylic acids.

A selection of catalytic cyclopropanation methods is presented in Table 1.

Table 1: Catalytic Cyclopropanation Reactions

| Catalyst/Method | Alkene Substrate | Carbene Precursor/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Rh₂(OAc)₄ | Styrene | Ethyl diazoacetate | Ethyl 2-phenylcyclopropane-1-carboxylate | - | nih.gov |

| Organic Photocatalyst | Chloroalkyl alkenes | Aliphatic carboxylic acids | Functionalized cyclopropanes | Good | researchgate.net |

| Ti-based catalyst | Terminal olefins | Carboxylic acids/esters | Cyclopropanols | - |

Enantioselective Approaches to Cyclopropane Formation

The synthesis of enantiomerically pure cyclopropanes is of paramount importance for pharmaceutical applications. Chiral catalysts have been extensively developed to control the stereochemistry of cyclopropanation reactions. Chiral rhodium(II) complexes, such as those derived from adamantylglycine, have demonstrated high levels of asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes with aryldiazoacetates. nih.gov

The choice of chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity. For instance, the Rh₂(S-BTPCP)₄ catalyst has been shown to be effective in the asymmetric synthesis of mono-halomethyl-cyclopropane esters with excellent diastereoselectivities and enantioselectivities.

Besides rhodium catalysts, chiral cobalt(II) complexes have emerged as powerful catalysts for asymmetric radical cyclopropanation. These systems can activate N-arylsulfonyl hydrazones for the cyclopropanation of a broad range of alkenes with excellent diastereo- and enantioselectivity. researchgate.netresearchgate.net Furthermore, asymmetric phase-transfer catalysis using cinchona alkaloid-derived ammonium salts has been successfully applied to the cyclopropanation of chalcones with bromomalonates. researchgate.net

Table 2 summarizes selected enantioselective cyclopropanation reactions.

Table 2: Enantioselective Cyclopropanation Reactions

| Catalyst | Alkene Substrate | Diazo/Ylide Reagent | ee (%) | Reference |

|---|---|---|---|---|

| Rh₂(S-TCPTAD)₄ | Acrylates | Aryldiazoacetates | up to 98 | nih.gov |

| Rh₂(S-BTPCP)₄ | Alkenes | Diazoacetates | up to 98 | |

| [Co(P1)] | Styrenes | α-Ketodiazoacetates | High | nih.gov |

| Cinchona alkaloid PTC | Chalcones | Bromomalonates | up to 91 | researchgate.net |

Utilization of Donor-Acceptor Cyclopropane Precursors in Heterocyclic Synthesis

Donor-acceptor (D-A) cyclopropanes are highly versatile building blocks in organic synthesis due to the push-pull nature of their substituents, which facilitates ring-opening reactions. nih.gov These strained three-membered rings can act as 1,3-dipole synthons, readily participating in cycloaddition reactions with various dipolarophiles to construct five- and six-membered carbo- and heterocyclic scaffolds. nih.gov

The reaction of D-A cyclopropanes with sulfur-containing reagents provides a direct route to sulfur-containing heterocycles. For example, the (3+2)-cycloaddition of D-A cyclopropanes with N-sulfinylamines, catalyzed by Lewis acids, yields isothiazolidines. nih.gov This strategy opens up possibilities for the synthesis of thiazole-containing cyclopropanes by either pre-functionalizing the cyclopropane or the sulfur-containing reagent.

A particularly relevant approach is the SnCl₄-mediated one-pot synthesis of 2,4,5-trisubstituted thiazoles from nitro-substituted donor-acceptor cyclopropanes and thioamides. This reaction proceeds through the in-situ formation of an aroylmethylidene malonate intermediate, which then undergoes conjugate addition and cyclocondensation with the thioamide. More directly, a new class of D-A cyclopropanes bearing a thiazole (B1198619) moiety has been synthesized through a cycloaddition reaction with mercaptoacetaldehyde. bepls.commdpi.com These thiazolyl-substituted cyclopropanes can then undergo further transformations.

Methodologies for Thiazole Ring Assembly

The formation of the thiazole ring is the second critical aspect in the synthesis of this compound. Both classical and modern methods are available for the construction of this important heterocycle.

Classical Hantzsch Thiazole Synthesis and Modern Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone of thiazole chemistry. synarchive.com The classical reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The reaction mechanism commences with an SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, yields, and environmental friendliness. Green chemistry approaches have been developed, utilizing solvent-free conditions, microwave irradiation, or reusable catalysts like silica-supported tungstosilicic acid. researchgate.netmdpi.com These methods often lead to shorter reaction times and higher yields. researchgate.netmdpi.com

The Holzapfel-Meyers-Nicolaou modification allows for the synthesis of thiazoles from thioamides and α-halocarbonyls under basic conditions, proceeding through a hydroxythiazoline intermediate which is then dehydrated. researchgate.net This modification has been particularly useful in the synthesis of complex, chiral thiazole-containing molecules.

Table 3 provides an overview of various Hantzsch thiazole synthesis and its modern adaptations.

Table 3: Hantzsch Thiazole Synthesis and Modern Adaptations

| α-Haloketone | Thioamide/Thiourea | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Methanol, heat | 2-Amino-4-phenylthiazole | High | chemhelpasap.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | SiW.SiO₂, ultrasonic irradiation | Substituted Hantzsch thiazoles | 79-90 | mdpi.com |

| α-Chloroglycinates | Thioamides | Basic conditions, then TFAA/pyridine | 5-Acylamino-1,3-thiazoles | - | researchgate.net |

| 2'-Hydroxy-5'chloro-α-haloketones | Thiourea & o-hydroxybenzaldehyde | Solvent-free, grinding | Substituted thiazoles | - | researchgate.net |

Alternative Cyclization Pathways for Thiazole Formation

Beyond the Hantzsch synthesis, several other methodologies have been developed for the construction of the thiazole ring. A mild, metal-free synthesis of 2,5-disubstituted thiazoles has been reported from readily available N-substituted α-amino acids. The reaction proceeds via carboxylic acid activation with thionyl chloride, followed by intramolecular cyclization and in situ sulfoxide deoxygenation.

Another approach involves the oxidative cyclization of thioamides. For instance, benzothiazoles can be formed by the oxidative cyclization of thioamides with oxidizing agents like ZrO₂ in an alkaline solution. This method could potentially be adapted for the synthesis of non-annulated thiazoles.

Furthermore, a green and sustainable electrochemical oxidative cyclization of enaminones with thioamides provides thiazoles under metal- and oxidant-free conditions. This method offers a milder and more environmentally friendly alternative to traditional methods that may use heavy metal catalysts and harsh conditions.

The synthesis of this compound and its derivatives can be approached through a variety of advanced synthetic methodologies. The construction of the cyclopropane core can be achieved through catalytic methods, including highly stereoselective variants, with direct routes from carboxylic acids now available. The use of donor-acceptor cyclopropanes provides a powerful strategy for linking the cyclopropane and thiazole moieties. For the thiazole ring assembly, the classical Hantzsch synthesis remains a robust method, with numerous modern adaptations improving its efficiency and environmental impact. Additionally, alternative cyclization pathways offer valuable tools for accessing diverse thiazole structures. The selection of the optimal synthetic route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The continued development of novel catalytic systems and synthetic strategies will undoubtedly facilitate the synthesis and exploration of this promising class of compounds.

Metal-Catalyzed Thiazole Synthesis

The formation of the thiazole ring is a cornerstone of synthesizing this compound. Metal-catalyzed reactions offer efficient and selective pathways to construct the 4-substituted thiazole core. Various transition metals, including palladium, copper, and iridium, have been successfully employed to facilitate these cyclizations under mild conditions, often with high functional group tolerance. organic-chemistry.org

Palladium(II) acetate, for example, catalyzes a highly selective construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org Copper-catalyzed methods are also prevalent. One such protocol involves the coupling of oxime acetates with isothiocyanates, proceeding through N-O bond cleavage and activation of vinyl sp² C-H bonds to form the thiazole ring. organic-chemistry.org Another copper-catalyzed approach utilizes a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate to produce thiazoles in very good yields. organic-chemistry.org Heterogeneous catalysts, such as copper silicate, have been developed for the synthesis of 4-substituted 2-amino thiazoles from phenacyl bromides and thiourea, offering advantages like rapid processing, high yields, and catalyst reusability. nanobioletters.com

Beyond palladium and copper, other metals have shown utility. Iridium catalysts can be used for ylide insertion chemistry to generate a library of thiazoles. organic-chemistry.org Calcium-based catalysts, such as Ca(OTf)₂, have been shown to chemoselectively facilitate reactions between thioamides and pent-1-en-4-yn-3-ol derivatives to afford functionalized thiazoles. acs.org These metal-catalyzed methodologies provide a robust toolkit for creating the essential thiazole fragment required for the final target compound.

Table 1: Overview of Selected Metal-Catalyzed Thiazole Synthesis Methods

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Palladium(II) acetate | Vinyl azides, Potassium thiocyanate | 4-Substituted 2-aminothiazoles | High selectivity, Mild conditions organic-chemistry.org |

| Copper catalyst | Oxime acetates, Isothiocyanates | 4-Substituted 2-aminothiazoles | Utilizes oxime as an oxidant organic-chemistry.org |

| Copper silicate (heterogeneous) | Substituted phenacyl bromides, Thiourea | 4-Substituted 2-aminothiazoles | Reusable catalyst, Rapid process, High yield nanobioletters.com |

| Ca(OTf)₂/Bu₄NPF₆ | Propargyl alcohols, Thiobenzamide | Functionalized thiazoles | Chemoselective, Time-dependent kinetic/thermodynamic products acs.org |

| FeCl₃ or Cu(OTf)₂ | 2-Aminothiazoles, Acetophenones | Imidazo[2,1-b]thiazoles | One-pot cascade, Forms two C-N bonds thieme-connect.com |

Convergent Synthetic Routes to this compound

Convergent synthesis represents a highly efficient strategy for assembling complex molecules like this compound. This approach involves the independent synthesis of key structural fragments—in this case, the thiazole ring and the cyclopropanecarboxylic acid moiety—which are then joined together in the final stages of the synthesis. This strategy maximizes efficiency and allows for modularity, facilitating the preparation of various derivatives by modifying either fragment.

Strategies for Bridging Thiazole and Cyclopropane Fragments

The crucial step in a convergent synthesis is the formation of the carbon-carbon bond between the pre-formed thiazole and cyclopropane rings. Modern cross-coupling reactions are ideally suited for this purpose. A common strategy would involve preparing a functionalized thiazole, such as a 4-halothiazole or 4-organometallic thiazole, and a correspondingly functionalized cyclopropanecarboxylic acid derivative.

For instance, a palladium-catalyzed Suzuki coupling could be envisioned between a 4-bromothiazole and 1-(boronyl)cyclopropanecarboxylic acid ester. Alternatively, a Negishi coupling could unite a 4-iodothiazole with a 1-(organozinc)cyclopropanecarboxylic acid derivative. The choice of reaction depends on the stability of the precursors and their functional group compatibility. Another potential route involves the formation of thiazolyl-substituted cyclopropanes through a cycloaddition reaction with mercaptoacetaldehyde, which can then undergo further modifications. mdpi.com These methods provide a direct and powerful means of linking the two core fragments to construct the target molecular skeleton.

Efficient Multi-Component and One-Pot Synthesis Approaches

Multi-component reactions (MCRs) and one-pot syntheses offer a streamlined alternative to traditional multi-step procedures by combining multiple reactants in a single vessel to form a complex product, minimizing purification steps and improving atom economy. researchgate.netijcce.ac.ir The synthesis of thiazole derivatives is particularly amenable to such strategies.

A novel MCR for producing 2,4-disubstituted thiazoles involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide in a one-pot, one-step process. researchgate.net Another approach is the Hantzsch thiazole synthesis, which can be adapted into a one-pot, three-component reaction of an α-haloketone, a thiosemicarbazide, and a carbonyl compound to yield complex thiazole structures. acgpubs.org Chemoenzymatic one-pot syntheses have also been developed, using enzymes like trypsin from porcine pancreas to catalyze the multicomponent reaction of benzoyl isothiocyanate, a secondary amine, and dimethyl acetylenedicarboxylate, affording thiazole derivatives in high yields under mild conditions. mdpi.com While a direct one-pot synthesis of this compound is not explicitly reported, these methodologies demonstrate the potential for designing a highly convergent process where precursors to both the cyclopropane and thiazole rings are combined in a single reaction to assemble the final structure or a close intermediate. researchgate.netacgpubs.orgmdpi.com

Palladium-Catalyzed C(sp³)–H Activation for Cyclopropanecarboxylic Acid Functionalization

A cutting-edge strategy for functionalizing the cyclopropane ring involves the direct activation of its C(sp³)–H bonds, a challenging but powerful transformation. Palladium(II)-catalyzed C–H activation has emerged as a key technology for this purpose, enabling the direct arylation of cyclopropanecarboxylic acid derivatives. acs.orgacs.orgnih.gov This method obviates the need for pre-functionalizing the cyclopropane ring with leaving groups or organometallic species, thus shortening the synthetic sequence.

The success of these reactions often relies on the use of a directing group attached to the carboxylic acid, typically an amide, which positions the palladium catalyst in proximity to the target C–H bond. acs.org Furthermore, specialized ligands, such as mono-N-protected amino acids (MPAA) or chiral aminosulfoxides, are crucial for promoting the reaction and, in many cases, inducing high levels of enantioselectivity. acs.orgnih.govnih.gov For example, N-aryl amide derivatives of cyclopropanecarboxylic acid can undergo enantioselective C–H arylation with aryl iodides using a palladium catalyst and a bidentate chiral N-protected aminosulfoxide ligand. nih.gov This approach allows for the direct coupling of an aryl halide (such as a 4-halothiazole) to the C–H bond of the cyclopropane ring, representing a highly advanced and efficient method for constructing the target molecule. nih.govacs.org

Table 2: Examples of Palladium-Catalyzed C(sp³)–H Functionalization of Cyclopropane Derivatives

| Directing Group/Auxiliary | Ligand Type | Coupling Partner | Key Outcome/Feature |

|---|---|---|---|

| Carboxamide | N-Acetyl-t-leucine | Aryl-boronic acids | Enables γ-C(sp³)–H arylation of tertiary alkylamines on cyclopropane frameworks. acs.org |

| Amide | Chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) | Arylboron reagents | Achieves enantioselective cross-coupling of methylene C–H bonds. acs.orgnih.gov |

| 2-Methylthioaniline or 8-Aminoquinoline Amide | None specified | Aryl or alkyl iodides | Allows for selective monoarylation of primary or secondary sp³ C–H bonds. acs.org |

| N-Arylamide | Chiral N-protected aminosulfoxides | Aryl iodides | Good yields and enantioselectivities for C–H arylation of cyclopropanecarboxylic acid derivatives. nih.gov |

| Carboxylic Acid | Quinuclidine-pyridones | Aryl iodides | Enables transannular γ-methylene C–H arylation of cycloalkane carboxylic acids. nih.govresearchgate.net |

Derivatization of Precursors for this compound

The success of a convergent synthesis hinges on the efficient preparation of versatile precursors for both the thiazole and cyclopropane moieties. For the thiazole fragment, a common and effective method is the Hantzsch synthesis, which involves the cyclization of α-haloketones with thiourea or thioamides. nanobioletters.com This allows for the installation of various substituents on the thiazole ring. For example, reacting substituted phenacyl bromides with thiourea provides a direct route to 4-aryl-2-aminothiazoles. nanobioletters.com Another route involves the cyclocondensation of a chalcone intermediate with thiosemicarbazide, followed by a further cycloaddition with phenacyl bromides to construct complex thiazolyl-pyrazole systems, demonstrating the modularity of precursor synthesis. nih.gov

For the cyclopropane fragment, numerous methods exist to create functionalized cyclopropanecarboxylic acids. One innovative approach is a radical addition-polar cyclization cascade, which can generate highly functionalized cyclopropanes from readily available carboxylic acids. nih.gov This method shows good functional group tolerance, allowing for the synthesis of complex cyclopropane structures, including those bearing boronic esters which are ideal precursors for subsequent cross-coupling reactions. nih.gov The synthesis of donor-acceptor cyclopropanes bearing nitrile groups, which can be transformed into thiazolyl-substituted cyclopropanes, provides another pathway to key intermediates. mdpi.com These derivatization strategies ensure a steady supply of diverse building blocks, enabling flexible and efficient access to the final target compound and its analogues.

Stereochemical Considerations and Chiral Control in 1 Thiazol 4 Ylcyclopropanecarboxylic Acid

Enantiomeric and Diastereomeric Forms of Cyclopropanecarboxylic Acid Derivatives

Cyclopropanecarboxylic acid derivatives, including 1-Thiazol-4-ylcyclopropanecarboxylic acid, can exist as enantiomers and diastereomers due to the rigid, three-dimensional structure of the cyclopropane (B1198618) ring. The substitution pattern on the ring dictates the number of possible stereoisomers. For a disubstituted cyclopropane, such as the titular compound, cis and trans diastereomers are possible. Each of these diastereomers can exist as a pair of enantiomers ((+)- and (-)-isomers), which are non-superimposable mirror images of each other. nih.gov

These different stereoisomeric forms can exhibit distinct biological activities. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov Therefore, the stereoselective synthesis of a single, desired stereoisomer is of paramount importance in medicinal chemistry.

Asymmetric Synthesis Approaches to Chiral this compound

The synthesis of enantiomerically pure cyclopropanes is a significant area of research. nih.gov Several asymmetric strategies have been developed to control the stereochemistry during the formation of the cyclopropane ring.

Chiral Catalyst-Mediated Reactions (e.g., Chiral Copper Carbenoid Reactions)

One of the most powerful methods for the asymmetric synthesis of cyclopropanes is the use of chiral catalysts in carbene transfer reactions. acsgcipr.org In these reactions, a metal carbenoid species is generated in situ and then transferred to an alkene to form the cyclopropane ring. acsgcipr.org The use of a chiral ligand complexed to the metal catalyst allows for the enantioselective transfer of the carbene, leading to the formation of a specific enantiomer of the cyclopropane product. acsgcipr.org

Copper and rhodium complexes are commonly used for these transformations. researchgate.netresearchgate.net Chiral ligands, such as bis(oxazolines) (BOX) and those derived from chiral amino acids, can induce high levels of enantioselectivity. researchgate.net The mechanism involves the formation of a chiral metal-carbene intermediate, which then reacts with the alkene in a stereocontrolled manner. researchgate.net The choice of metal, ligand, and reaction conditions can significantly influence the stereochemical outcome of the reaction.

Table 1: Examples of Chiral Ligands in Asymmetric Cyclopropanation

| Ligand Type | Metal | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Bis(oxazoline) (BOX) | Copper (Cu) | Often >90% |

| Chiral Rhodium(II) Carboxamides | Rhodium (Rh) | High, reaction dependent |

Ligand-Enabled Enantioselective C–H Functionalization

A more recent and innovative approach to synthesizing chiral cyclopropanes involves the direct, enantioselective functionalization of C–H bonds on a pre-existing cyclopropane ring. nih.gov This strategy avoids the need to construct the chiral cyclopropane from acyclic precursors.

Palladium-catalyzed reactions have been particularly successful in this area. nih.govnih.gov By using a chiral ligand, such as a mono-N-protected amino acid, it is possible to achieve enantioselective C–H activation and subsequent coupling with various partners, including organoboron reagents. nih.govacs.org This method allows for the desymmetrization of prochiral cyclopropanes, providing access to enantioenriched cis-substituted cyclopropanecarboxylic acids. nih.gov The ligand plays a crucial role in controlling the stereoselectivity of the C–H bond cleavage step. nih.gov

Table 2: Key Features of Ligand-Enabled Enantioselective C–H Functionalization

| Feature | Description |

|---|---|

| Catalyst System | Typically Palladium(II) with a chiral mono-N-protected amino acid ligand. nih.gov |

| Substrate | Prochiral cyclopropanecarboxylic acid derivatives. |

| Mechanism | The chiral ligand directs the metal to selectively cleave one of two enantiotopic C–H bonds. nih.gov |

| Outcome | Formation of enantioenriched cis-substituted cyclopropanes. nih.gov |

Chiral Resolution Techniques for Racemic Mixtures

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques can be employed to separate the enantiomers.

Diastereomeric Salt Crystallization in Supercritical Media

A classical method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral amine resolving agent. rsc.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.org

The use of supercritical fluids, particularly supercritical carbon dioxide (scCO₂), as a medium for diastereomeric salt crystallization is a more recent and "green" approach. researchgate.net Supercritical CO₂ can act as an anti-solvent, inducing the precipitation of the diastereomeric salts. researchgate.net By carefully controlling the pressure and temperature, it is possible to achieve selective precipitation of one diastereomer, leading to an efficient separation. researchgate.net This method offers advantages in terms of reduced solvent waste and faster processing times compared to traditional crystallization from organic solvents. researchgate.net

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful and widely used technique for the separation of enantiomers on a larger scale. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound. nih.gov

As the racemic mixture passes through the chromatography column, one enantiomer will have a stronger interaction with the CSP and will therefore move more slowly, while the other enantiomer will move more quickly. This difference in retention time allows for the separation and collection of the individual enantiomers. A variety of CSPs are commercially available, based on different chiral selectors such as polysaccharides, proteins, and macrocyclic antibiotics. nih.gov High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are common platforms for preparative chiral separations. nih.gov

Table 3: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. rsc.org | Scalable, cost-effective for large quantities. | Can be time-consuming, may not be applicable to all compounds. |

| Preparative Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Widely applicable, high purity achievable. nih.gov | Can be expensive, especially for large-scale separations. |

Conformational Analysis and Stereoisomer Stability

The spatial arrangement of the thiazole (B1198619) ring relative to the cyclopropanecarboxylic acid moiety in this compound dictates its conformational preferences and the relative stability of its stereoisomers. A thorough understanding of these factors is crucial for its application in medicinal chemistry and materials science. The analysis involves the interplay of steric hindrance, electronic effects, and intramolecular interactions.

Computational studies on related molecules, such as thiazole-5-carboxylic acid, have revealed that the orientation of the carboxylic group is a significant factor in determining conformational stability. dergipark.org.trdergipark.org.tr Density functional theory (DFT) calculations on thiazole-5-carboxylic acid have identified multiple conformers with varying relative energies based on the orientation of the carboxylic group. dergipark.org.trdergipark.org.tr For this compound, similar conformational isomers can be postulated, arising from the rotation of the carboxylic acid group and the rotation around the thiazole-cyclopropane bond.

The cyclopropane ring itself is a rigid structure, but the substituents attached to it can adopt different spatial arrangements. For a 1,1-disubstituted cyclopropane, such as the title compound, the primary stereochemical consideration is the orientation of the thiazole and carboxylic acid groups relative to the plane of the cyclopropane ring.

Key Factors Influencing Conformational Stability:

Steric Hindrance: The interaction between the substituents on the thiazole ring and the cyclopropane ring can lead to steric strain. The bulky thiazole ring and the carboxylic acid group will prefer orientations that minimize this strain.

Electronic Effects: The electron-withdrawing nature of the thiazole ring can influence the electronic distribution in the cyclopropane ring, potentially affecting bond lengths and angles.

Intramolecular Hydrogen Bonding: The presence of the carboxylic acid group allows for the possibility of intramolecular hydrogen bonding with the nitrogen or sulfur atoms of the thiazole ring. Such interactions can significantly stabilize certain conformations.

Analysis of Potential Conformers:

Based on the principles of conformational analysis, several low-energy conformers of this compound can be predicted. The relative stability of these conformers would be determined by the balance of the factors mentioned above.

| Conformer | Dihedral Angle (N-C4-C1-COOH) | Key Interactions | Predicted Relative Stability |

| A (Anti-periplanar) | ~180° | Minimized steric hindrance between the thiazole and carboxylic acid groups. | High |

| B (Syn-periplanar) | ~0° | Potential for steric clash, but could be stabilized by intramolecular interactions. | Moderate to Low |

| C (Gauche) | ~±60° | Intermediate steric hindrance. | Moderate |

This table is a hypothetical representation based on general principles of conformational analysis and may not reflect the true energy landscape of the molecule.

The stability of stereoisomers of substituted cyclopropanes is a well-studied area. The cis and trans isomers of disubstituted cyclopropanes often exhibit different physical and chemical properties due to the different spatial relationships between the substituents. In the case of this compound, the introduction of additional substituents on the cyclopropane ring would lead to diastereomers with distinct stabilities. The thermodynamically more stable diastereomer is typically the one where bulky substituents are in a trans relationship to minimize steric repulsion.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for 1 Thiazol 4 Ylcyclopropanecarboxylic Acid Derivatives

Identification of Key Structural Motifs and Pharmacophoric Elements

The core scaffold of 1-Thiazol-4-ylcyclopropanecarboxylic acid contains three fundamental structural motifs that are considered key pharmacophoric elements: the thiazole (B1198619) ring, the cyclopropane (B1198618) ring, and the carboxylic acid group. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity.

The Thiazole Ring : The thiazole ring is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs. Its prevalence is due to its ability to engage in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The nitrogen and sulfur atoms in the ring are crucial for these interactions. The sulfur atom, with its larger size and potential to act as a Lewis acid, can lead to unique steric and conformational effects that influence binding affinity and selectivity.

The Cyclopropane Ring : The cyclopropane ring is a three-membered carbocycle that introduces significant conformational rigidity into the molecule. researchgate.net This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially increasing potency. acs.org The cyclopropane fragment's unique electronic properties, with enhanced π-character in its C-C bonds, also influence its interactions. acs.org Its incorporation can improve metabolic stability and modulate molecular recognition at biological targets.

Together, these three components form a distinct pharmacophoric model where the thiazole ring provides key interaction points, the cyclopropane ring acts as a rigid spacer orienting the other groups, and the carboxylic acid serves as a critical binding anchor.

Elucidation of Positional and Substituent Effects on Molecular Interactions

The biological activity of this compound derivatives can be finely tuned by altering the substituents on the thiazole ring and their positions. SAR studies have demonstrated that the nature and location of these substituents significantly impact molecular interactions.

The introduction of different functional groups can modify the electronic properties, lipophilicity, and steric profile of the molecule. For instance, structure-activity relationship analyses on various thiazole derivatives have revealed that the presence of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy) on a phenyl ring attached to the thiazole moiety can be beneficial for activity.

The position of these substituents is equally critical. For example, a substituent at the C2-position of the thiazole ring may interact with a different region of the target's binding pocket compared to a substituent at the C5-position. These positional variations can lead to dramatic differences in biological activity.

Table 1: Influence of Substituent Properties on Thiazole Derivatives' Activity

| Substituent Type | General Effect on Molecular Properties | Potential Impact on Biological Activity |

|---|---|---|

| Electron-Withdrawing Groups (e.g., -NO2, -Cl, -F) | Increases acidity of nearby protons, alters dipole moment. | Can enhance hydrogen bonding or electrostatic interactions with the target. |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Increases electron density in the ring system. | May improve π-stacking interactions or modulate metabolic stability. |

| Bulky/Steric Groups (e.g., adamantyl, tert-butyl) | Increases molecular size and creates steric hindrance. | Can improve selectivity by preventing binding to off-targets or can enhance potency by filling a specific hydrophobic pocket. |

| Hydrophobic Groups (e.g., phenyl, long alkyl chains) | Increases lipophilicity (logP). | Can enhance membrane permeability and interactions with hydrophobic regions of the target. |

Role of Cyclopropane Stereochemistry in Modulating Molecular Effects

The interaction of a drug with its target is highly dependent on its stereochemistry, akin to a key fitting into a lock. nih.gov Consequently, different stereoisomers of a this compound derivative can exhibit vastly different biological profiles.

For example, studies on other complex molecules containing cyclopropane rings have shown that one stereoisomer can be highly active while the other is significantly less potent or even inactive. In a study of cis-12,13-cyclopropyl-epothilone B variants, the analogue where the cyclopropane moiety was oriented in a manner corresponding to the natural product was almost equipotent with epothilone A, whereas its diastereomer was substantially less active. nih.gov This highlights that the biological activity is tightly linked to the specific orientation of the cyclopropane moiety. nih.gov Similarly, research on bis(dioxopiperazinyl)cyclopropane revealed that the cis-isomer significantly inhibited lung metastases, while the trans-isomer paradoxically increased the number of metastatic nodules.

These examples underscore the critical importance of controlling and defining the stereochemistry of the cyclopropane ring during the design and synthesis of this compound derivatives to achieve the desired therapeutic effect.

Development of Predictive Quantitative Models

To accelerate the process of drug discovery and optimize lead compounds, computational methods are employed to develop predictive models. QSAR is a key in silico technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Both 2D and 3D QSAR methods are valuable for optimizing compounds based on the this compound scaffold.

2D-QSAR : This approach correlates biological activity with 2D molecular descriptors that can be calculated from the chemical structure, such as physicochemical properties (e.g., logP for lipophilicity, molar refractivity) and topological indices. Methods like Multiple Linear Regression (MLR) are used to generate a linear equation that can predict the activity of new compounds. For instance, a 2D-QSAR study on thiazole derivatives might reveal that activity is positively correlated with lipophilicity (LogP) and negatively correlated with the number of rotatable bonds (NRB).

3D-QSAR : This more advanced approach considers the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. In these methods, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated. The models then generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen-bonding characteristics are favorable or unfavorable for activity. unl.pt These maps provide intuitive guidance for medicinal chemists on where to modify the molecule to enhance its potency. For example, a CoMSIA model for a series of thiazole derivatives might show a green contour map near a specific position, indicating that a bulky substituent is favored for higher activity, while a red contour map might indicate that a negatively charged group is disfavored. unl.pt

A crucial aspect of QSAR modeling is rigorous statistical validation to ensure the model is robust, stable, and has good predictive power. A model is only useful if it can accurately predict the activity of new, untested compounds.

Statistical Validation : Validation is performed using both internal and external methods.

Internal Validation : Techniques like leave-one-out cross-validation (q²) are used to assess the internal stability and robustness of the model. A high q² value (typically > 0.5) indicates a good predictive ability.

External Validation : The model's predictive power on an external test set (compounds not used in model generation) is the ultimate test of its utility. The predictive correlation coefficient (R²pred) is a key metric here, with a value > 0.6 generally considered acceptable.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²pred (Predictive R² for external set) | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

Applicability Domain (AD) : Every QSAR model has an applicability domain, which defines the chemical space in which the model can make reliable predictions. cornellpharmacology.org It is crucial to define this domain to avoid making predictions for compounds that are too structurally different from the training set, as such extrapolations would be unreliable. The AD is often determined based on the range of descriptor values of the training set compounds. Tools like the Williams plot are used to visualize the AD, helping to identify outliers and compounds for which predictions may be untrustworthy. unl.pt

Computational Chemistry and Molecular Modeling of 1 Thiazol 4 Ylcyclopropanecarboxylic Acid

Molecular Conformation and Geometry Optimization

The initial step in the computational analysis of 1-Thiazol-4-ylcyclopropanecarboxylic acid would involve determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule for different atomic arrangements until a minimum energy conformation is found. Quantum mechanical methods, such as Density Functional Theory (DFT), are typically employed for this purpose due to their balance of accuracy and computational cost.

The geometry optimization would provide crucial data on bond lengths, bond angles, and dihedral angles. For this compound, particular points of interest would be the relative orientation of the thiazole (B1198619) and cyclopropane (B1198618) rings and the conformation of the carboxylic acid group. These structural parameters are fundamental for understanding the molecule's reactivity and its ability to interact with biological macromolecules.

Ligand-Target Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Molecular Recognition

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein, and a scoring function would be used to estimate the binding affinity for various poses. This would predict the most likely binding mode of the compound. The process of molecular recognition is governed by the complementarity of the ligand's shape and chemical properties with those of the protein's binding pocket. For instance, studies on other thiazole derivatives have explored their potential as inhibitors of enzymes like cyclooxygenases (COX) and tubulin. nih.govnih.gov A similar approach for this compound would be necessary to identify its potential biological targets.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-Stacking)

Once a plausible binding pose is identified, a detailed analysis of the intermolecular interactions between this compound and the protein target would be performed. These non-covalent interactions are critical for the stability of the ligand-protein complex.

Hydrogen Bonding: The carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with amino acid residues in the binding site, acting as both a hydrogen bond donor and acceptor. The nitrogen atom in the thiazole ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The cyclopropane ring and the thiazole ring can engage in hydrophobic interactions with nonpolar amino acid residues.

π-Stacking: The aromatic thiazole ring can participate in π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. Research on other imidazole-thiazole hybrids has highlighted the importance of such interactions in binding to protein active sites. nih.gov

A hypothetical summary of potential interactions is presented in the table below.

| Interaction Type | Potential Participating Group on Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic Acid (donor/acceptor), Thiazole Nitrogen (acceptor) | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Hydrophobic Interactions | Cyclopropane Ring, Thiazole Ring | Leucine, Isoleucine, Valine, Alanine |

| π-Stacking | Thiazole Ring | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the flexibility of the ligand and the stability of the ligand-target complex in a simulated physiological environment.

Assessment of Conformational Flexibility and Ligand-Target Complex Stability

An MD simulation of this compound, both in solution and when bound to a target, would allow for the assessment of its conformational flexibility. The simulation would track the changes in the molecule's geometry over time, providing insights into the accessible conformations. When simulating the ligand-protein complex, the stability of the binding pose predicted by docking can be evaluated. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to assess the stability of the complex.

Investigation of Dynamic Interactions in Solvent Environment

MD simulations explicitly include solvent molecules (typically water), allowing for a more realistic representation of the cellular environment. This enables the investigation of how water molecules might mediate the interactions between the ligand and the protein. The dynamic nature of the simulation can reveal transient interactions that might not be captured by static docking studies. The analysis of the simulation trajectory can provide a more comprehensive understanding of the binding thermodynamics and kinetics. While specific MD studies on this compound are not available, similar studies on other thiazole-containing compounds have been used to confirm the stability of their binding with target structures. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic structure and properties of molecules. For this compound, these calculations offer a lens through which to understand its intrinsic characteristics at a subatomic level.

Density Functional Theory (DFT) is a prominent method used for these calculations, often with basis sets like B3LYP/6-311G(d,p), to balance accuracy and computational cost. researchgate.net Key electronic properties and reactivity descriptors that can be derived for this compound include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. For thiazole derivatives, the HOMO is often delocalized over the thiazole ring. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the carboxylic acid would be expected to be regions of negative potential, while the hydrogen atoms would exhibit positive potential.

Global Reactivity Descriptors: These descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

| Reactivity Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from a stable system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (σ) | 1 / η | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

Detailed quantum chemical calculations on various thiazole derivatives have shown that the nature and position of substituents significantly influence these electronic properties. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the HOMO-LUMO gap and, consequently, the reactivity of the molecule.

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the theoretical prediction of reaction mechanisms. This involves identifying transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, theoretical studies could investigate:

Synthesis pathways: For example, the mechanism of the Hantzsch thiazole synthesis to form the thiazole ring or the cyclopropanation reaction could be modeled to understand the stereochemical and regiochemical outcomes.

Reactivity of the functional groups: The acidity of the carboxylic acid proton, the nucleophilicity of the thiazole nitrogen, and the potential for ring-opening reactions of the cyclopropane ring under various conditions can be theoretically explored.

By calculating the Gibbs free energy profile of a proposed reaction, the most favorable pathway can be determined. This information is invaluable for optimizing reaction conditions and predicting potential byproducts.

Virtual Screening and In Silico Lead Optimization Strategies

Virtual screening and in silico lead optimization are powerful computational strategies to identify and refine potential drug candidates from large compound libraries. These methods are particularly useful when the three-dimensional structure of the biological target is unknown (ligand-based) or known (structure-based).

In the absence of a known receptor structure, ligand-based drug design methods are employed. nih.gov Pharmacophore modeling is a cornerstone of this approach. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to exert a specific biological activity.

For this compound and its analogues, a pharmacophore model could be developed based on a set of known active compounds. nih.gov This model would highlight the key features responsible for their activity. The process typically involves:

Conformational analysis of a set of active molecules: To explore the accessible shapes of the molecules.

Alignment of the molecules: Based on common chemical features.

Generation of a pharmacophore hypothesis: A 3D model representing the shared features. nih.gov

Validation of the model: Using a test set of active and inactive compounds.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify novel molecules that fit the model and are therefore likely to be active.

De novo design is a computational technique for generating entirely new molecular structures with desired properties. This can be done by either assembling molecular fragments or by growing a molecule within the active site of a target protein. In the context of this compound, de novo design could be used to:

Explore novel scaffolds: By replacing the thiazole or cyclopropane rings with other bioisosteric groups to improve properties like potency, selectivity, or metabolic stability.

Generate diverse side chains: By systematically adding different functional groups to the core structure to probe the structure-activity relationship (SAR).

These computationally designed analogues can then be synthesized and tested, significantly streamlining the lead optimization process. The integration of de novo design with pharmacophore modeling and quantum chemical calculations provides a powerful workflow for the rational design of new chemical entities based on the this compound scaffold.

Emerging Research Avenues and Future Directions in 1 Thiazol 4 Ylcyclopropanecarboxylic Acid Research

Development of Innovative and Sustainable Synthetic Methodologies

The chemical synthesis of thiazole-containing compounds is undergoing a significant transformation, driven by the principles of green chemistry. bohrium.combohrium.comresearchgate.net Conventional methods are often being set aside in favor of eco-friendly strategies that reduce waste, minimize energy consumption, and avoid hazardous reagents. researchgate.netsruc.ac.uk For a molecule like 1-Thiazol-4-ylcyclopropanecarboxylic acid, future synthetic routes will likely incorporate these innovative techniques.

Key advancements in the green synthesis of thiazole (B1198619) derivatives include the use of microwave irradiation, ultrasound-assisted synthesis, and the application of recyclable catalysts and green solvents like water and ionic liquids. bohrium.comresearchgate.netnih.gov For instance, ultrasound irradiation has been shown to shorten reaction times and improve yields in the synthesis of other thiazole derivatives. nih.gov The development of reusable catalysts, such as cross-linked chitosan (B1678972) hydrogels or zinc-based nanocrystals, presents a sustainable alternative to traditional catalysts, offering high efficiency and the ability to be recovered and reused multiple times. nih.govmdpi.comrsc.org These methodologies not only offer environmental benefits but also advantages in terms of scalability, cost-effectiveness, and simpler purification processes. researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Sustainable Synthetic Methods for Thiazole Derivatives

| Method | Description | Key Advantages |

|---|---|---|

| Conventional Reflux | Heating reactants in a solvent for extended periods. The Hantzsch synthesis is a classic example. ijper.org | Well-established and widely understood. |

| Microwave-Assisted Synthesis | Using microwave energy to heat the reaction mixture rapidly and uniformly. bohrium.comresearchgate.net | Drastically reduced reaction times, improved yields, and higher product purity. bohrium.com |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Employing ultrasonic waves to induce cavitation, which enhances chemical reactivity. nih.gov | Mild reaction conditions, faster reactions, and high yields. nih.gov |

| Green Catalysts | Utilizing recyclable and non-toxic catalysts, such as biocatalysts or nanoparticles. nih.govmdpi.com | Catalyst can be recovered and reused, reducing waste and cost. nih.govmdpi.com |

| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids. bohrium.comresearchgate.net | Reduced environmental pollution and improved safety. researchgate.net |

Exploration of Novel Structural Analogues with Diverse Architectures

The core structure of this compound serves as a versatile scaffold for the development of novel analogues with potentially enhanced or entirely new pharmacological activities. The study of structure-activity relationships (SAR) is central to this exploration, guiding the modification of the molecule to optimize its biological function. ijper.orgnih.gov

Future research will likely focus on creating hybrid molecules by combining the thiazole-cyclopropane motif with other heterocyclic systems known for their biological relevance, such as pyridine, pyrazole, or azetidinone. nih.govmdpi.commdpi.com This molecular hybridization strategy aims to leverage the properties of each component to create synergistic effects. nih.gov For example, studies on other thiazole derivatives have shown that introducing different substituents can lead to a wide range of activities, including anticancer and antimicrobial effects. ijper.orgnih.gov The exploration of different stereoisomers is another critical avenue, as seen in modafinil (B37608) analogues where the S-configuration at chiral centers exerted the highest activity and selectivity. nih.gov Designing analogues of this compound will involve systematically altering substituents on the thiazole ring and modifying the carboxylic acid group to explore new interactions with biological targets. mdpi.comacs.org

Table 2: Examples of Structural Modifications on the Thiazole Scaffold and Their Biological Impact

| Analogue Type / Modification | General Impact Noted in Research | Potential Application for Analogues |

|---|---|---|

| Hybridization with Pyridine | Enhanced anticancer activity observed in some pyridine-thiazole hybrids. mdpi.com | Development of novel anticancer agents. |

| Hybridization with Pyrazoline | Certain thiazolyl-pyrazoline hybrids have shown promising antimicrobial potential. nih.gov | Creation of new anti-infective compounds. |

| Substitution on Thiazole Ring | Introduction of various aryl groups and other moieties can significantly alter cytotoxic and antimicrobial activity. ijper.orgnih.gov | Fine-tuning the molecule for specific biological targets. |

| Modification of Side Chains | Altering functional groups, such as creating amides or esters from a carboxylic acid, can modulate activity and pharmacokinetic properties. ijper.orgmdpi.com | Improving drug-like properties and exploring new biological interactions. |

Integration of Advanced Artificial Intelligence and Machine Learning in Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. nih.gov For this compound and its future analogues, these technologies offer a powerful means to predict biological activity and streamline the development process. ML models can be trained on large datasets of known compounds to identify complex patterns that link chemical structures to their biological functions. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application, using computational models to predict how chemical alterations will affect a molecule's activity. nih.govresearchgate.net Researchers have successfully used ML algorithms like Random Forest, Support Vector Machines (SVM), and Neural Networks to predict the anticancer or enzyme-inhibiting properties of thiazole derivatives with a high degree of accuracy. nih.govelifesciences.org These predictive models can rapidly screen virtual libraries of potential analogues of this compound, identifying the most promising candidates for synthesis and experimental testing. nih.govmdpi.com This in silico approach saves significant time and resources compared to traditional high-throughput screening. nih.gov

Table 3: Performance Metrics of Machine Learning Models in Thiazole Research

| ML Model | Application | Performance Metric | Finding |

|---|---|---|---|

| Multiple Linear Regression, SVM, Partial Least Square Regression | QSAR model for anticancer activity of thiazole derivatives. nih.gov | Model Score (R²) | R² values were correlated across the three diverse algorithms (0.54 to 0.64), suggesting utility in designing similar derivatives. nih.gov |

| Random Forest, Gradient Boosting, Bagging Regression | Prediction of biological activity for aromatase inhibitors. nih.gov | R² | Random Forest regression showed a high R² value of 0.84. nih.gov |

| Random Forest, XGBoost, SVM, MLP | Prediction of antifungal compound activity. elifesciences.org | Area Under Curve (AUC) | Random Forest (RF) and Multi-Layer Perceptron (MLP) achieved the highest AUCs of 0.996. elifesciences.org |

| Ensemble Model (RLR, SVM, RF, NN) | Prediction of Drug-Induced Kidney Injury (DIKI). mdpi.com | ROC-AUC | The integrated ensemble model achieved a ROC-AUC of 0.86, significantly improving prediction accuracy. mdpi.com |

Synergistic Combination of Experimental and Computational Approaches for Mechanistic Insights

The most profound understanding of a molecule's behavior comes from the powerful synergy between experimental analysis and computational modeling. researchgate.net For this compound, this integrated approach is essential for elucidating reaction mechanisms, understanding structure-activity relationships, and predicting interactions with biological targets. nih.gov

Computational methods like Density Functional Theory (DFT) can be used to calculate thermodynamic parameters and evaluate the chemical reactivity of thiazole derivatives, providing theoretical support for experimental observations. nih.govresearchgate.net Molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing how a molecule like this compound might bind to a specific protein target. nih.govnih.govresearchgate.net These in silico predictions can then guide experimental work, such as in vitro enzyme inhibition assays or cell-based studies, to validate the computational hypotheses. nih.gov This iterative cycle of prediction and validation, combining computational insights with empirical data from techniques like NMR spectroscopy and X-ray crystallography, accelerates the research process and leads to a more rational design of novel, effective molecules. nih.govnih.gov

Table 4: Integration of Computational and Experimental Techniques in Thiazole Research

| Computational Method | Experimental Technique | Combined Insight / Application |

|---|---|---|

| Molecular Docking | In Vitro Anticancer Assays | To predict and then confirm the binding interactions of novel thiazole derivatives with target proteins like VEGFR-2 or Bcl-2. nih.govresearchgate.net |

| Density Functional Theory (DFT) | NMR, FT-IR, X-ray Crystallography | To correlate calculated electronic and structural properties with experimentally determined molecular structures and reactivity. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Biological Assays (e.g., cell cycle analysis) | To assess the stability of ligand-protein complexes over time and understand the dynamic interactions that drive biological activity. nih.govnih.gov |

| ADME-T Prediction | In Vitro Enzyme Inhibition Assays | To computationally filter compounds for drug-like properties before synthesizing and testing them for biological activity. mdpi.comnih.gov |

Q & A

Q. What are the common synthetic routes for 1-Thiazol-4-ylcyclopropanecarboxylic acid, and what are their mechanistic considerations?

The compound is typically synthesized via cyclopropanation reactions or by coupling thiazole derivatives with cyclopropane precursors. For example, a general procedure involves refluxing thiazole-containing intermediates (e.g., 2-aminothiazol-4(5H)-one) with cyclopropane-carboxylic acid derivatives in acetic acid, catalyzed by sodium acetate . Mechanistically, the reaction proceeds through a nucleophilic substitution or condensation pathway, depending on the substituents. Key challenges include controlling regioselectivity and minimizing side reactions, such as ring-opening of the cyclopropane moiety under acidic conditions .

Q. How is the structural conformation of this compound characterized in solid-state studies?

X-ray crystallography is the gold standard for determining bond angles, dihedral angles, and intermolecular interactions. For related cyclopropane-thiazole hybrids, studies reveal that the thiazole ring adopts a planar conformation, while the cyclopropane ring exhibits slight distortion due to steric strain. Hydrogen bonding between the carboxylic acid group and adjacent molecules often stabilizes the crystal lattice . Computational methods like DFT can complement experimental data to predict electronic properties .

Q. What preliminary biological activities have been reported for this compound?

Thiazole-cyclopropane hybrids are investigated for antimicrobial and anticancer properties. The thiazole ring contributes to metal chelation (e.g., binding to bacterial enzymes), while the cyclopropane moiety enhances metabolic stability. In vitro assays against E. coli and S. aureus show MIC values in the 25–50 µg/mL range, though activity varies with substituent patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound derivatives?

SAR studies focus on modifying:

- Thiazole substituents : Electron-withdrawing groups (e.g., Cl, NO₂) enhance antibacterial activity by improving target binding.

- Cyclopropane substituents : Methyl or aryl groups increase lipophilicity, improving membrane permeability .

- Carboxylic acid bioisosteres : Replacing -COOH with tetrazoles or sulfonamides can reduce plasma protein binding . High-throughput screening combined with molecular docking (e.g., against dihydrofolate reductase) is recommended to validate hypotheses .

Q. What analytical strategies resolve contradictions in reaction yield data for this compound’s synthesis?

Discrepancies in yields (e.g., 40–80%) arise from variations in reaction conditions:

- Temperature : Higher temps (e.g., 80°C vs. 40°C) may accelerate side reactions like cyclopropane ring decomposition.

- Catalyst load : Sodium acetate (1.2 equiv.) optimizes condensation efficiency, while excess catalyst promotes byproduct formation . Use HPLC-MS to track intermediates and quantify purity. Statistical tools like Design of Experiments (DoE) can identify critical parameters .

Q. What computational methods predict the metabolic stability of this compound?

- ADMET prediction : Tools like SwissADME assess solubility (LogP), cytochrome P450 interactions, and bioavailability.

- MD simulations : Evaluate hydrolysis susceptibility of the cyclopropane ring in physiological pH conditions . Experimental validation via liver microsome assays is essential to confirm computational findings .

Q. How do solvent polarity and proticity influence the compound’s reactivity in substitution reactions?

Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, enhancing reaction rates. Protic solvents (e.g., acetic acid) favor protonation of the thiazole nitrogen, reducing electrophilicity. For example, halogenation reactions in DMF achieve >90% conversion vs. 60% in ethanol .

Methodological Guidance

Q. What protocols mitigate cyclopropane ring-opening during functionalization?

- Use mild Lewis acids (e.g., ZnCl₂) instead of Brønsted acids.

- Protect the carboxylic acid group as a methyl ester during reactions .

- Monitor reaction progress via ¹H NMR to detect ring-opening byproducts (e.g., allylic protons at δ 5.5–6.0 ppm) .

Q. How to design in vivo studies for evaluating toxicity and pharmacokinetics?

- Dosing : Start with 10 mg/kg (oral) in rodent models, adjusting based on plasma half-life (t½) from LC-MS/MS data.

- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .

- Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C) to quantify accumulation in target organs .

Data Interpretation and Contradictions

Q. Why do some studies report conflicting bioactivity results for structurally similar derivatives?

Variations arise from:

- Assay conditions : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative).

- Stereochemical purity : Enantiomers may exhibit divergent activities; chiral HPLC is critical for resolution .

Standardize protocols using CLSI guidelines and report enantiomeric excess (ee%) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.